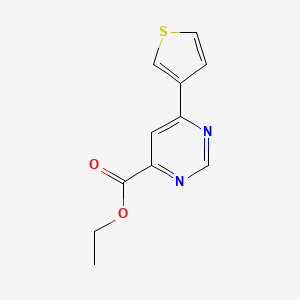
Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate consists of a pyrimidine ring attached to a thiophene ring. The exact structural details are not available in the retrieved sources.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrimidine derivatives are known to participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Antitumor Activities
A novel compound structurally similar to Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate showed in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This finding suggests potential applications in cancer therapy due to its high potency compared with the standard antitumor drug Cisplatin (Gomha, Muhammad, & Edrees, 2017).
Tuberculostatic Activity
Structural analogs of this compound were synthesized and evaluated for their tuberculostatic activity. The study provides insights into the potential use of these compounds in treating tuberculosis, with structure-activity relationships analyzed to understand their effectiveness (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Nonlinear Optical (NLO) Applications
Research on thiopyrimidine derivatives, including compounds similar to this compound, revealed their considerable nonlinear optical (NLO) properties. These findings indicate their potential for optoelectronic and high-technology applications, such as in the development of new materials for NLO devices (Hussain et al., 2020).
Antimicrobial and Antifungal Properties
Another study focused on the synthesis of novel chromone-pyrimidine coupled derivatives, including this compound analogs, under solvent-free conditions. These compounds exhibited significant antifungal and antibacterial activities, suggesting their potential as new antimicrobial agents (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Wirkmechanismus
Target of action
Pyrimidine derivatives have been found to have a wide range of biological activities and can interact with various biological targets. For example, some pyrimidine derivatives are known to inhibit certain enzymes, interact with G-protein coupled receptors, or modulate ion channels .
Mode of action
The mode of action of a specific pyrimidine derivative would depend on its specific chemical structure and the biological target it interacts with. The thiophene ring in the compound could potentially enhance its lipophilicity, which might influence its interaction with biological targets .
Biochemical pathways
Pyrimidine derivatives can be involved in a variety of biochemical pathways depending on their specific targets. For example, if a pyrimidine derivative targets an enzyme involved in a specific metabolic pathway, it could potentially alter that pathway .
Result of action
The result of a compound’s action would depend on its specific mode of action and the biological system in which it is acting. Some pyrimidine derivatives have been found to have therapeutic effects in various disease models due to their interactions with specific biological targets .
Biochemische Analyse
Biochemical Properties
Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial properties by inhibiting the growth of bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . The compound’s interaction with these bacterial enzymes disrupts their metabolic processes, leading to bacterial cell death.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives, including this compound, have shown potential in anticancer, anti-inflammatory, and antimicrobial applications . The compound’s impact on cell signaling pathways can lead to altered gene expression, which in turn affects cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression. For example, thiophene derivatives have been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition can result in reduced collagen production, which has implications for tissue repair and fibrosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that thiophene derivatives can maintain their stability under various conditions, ensuring consistent biological activity . Prolonged exposure to certain conditions may lead to degradation, affecting the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activity. At higher doses, toxic or adverse effects may be observed. For instance, thiophene derivatives have shown dose-dependent toxicity in various animal studies . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. Thiophene derivatives are known to undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s biological activity and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect the compound’s localization and accumulation within specific tissues, influencing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s efficacy by concentrating its activity within specific cellular regions.
Eigenschaften
IUPAC Name |
ethyl 6-thiophen-3-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-5-9(12-7-13-10)8-3-4-16-6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTIFRRTUSYAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



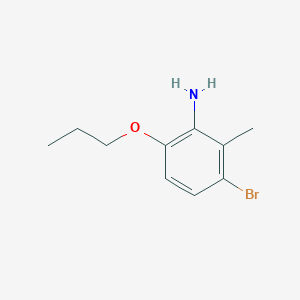
![trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484228.png)
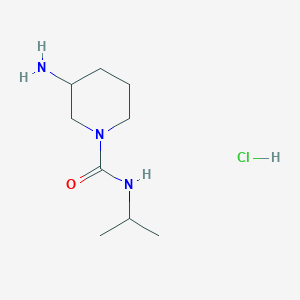
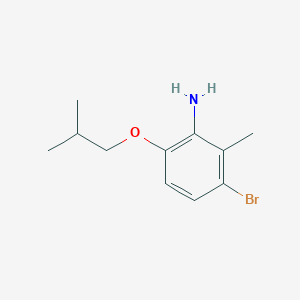

![tert-Butyl 4-bromobenzyl{2-[(4-bromobenzyl)(tert-butoxycarbonyl)amino]ethyl}carbamate](/img/structure/B1484237.png)

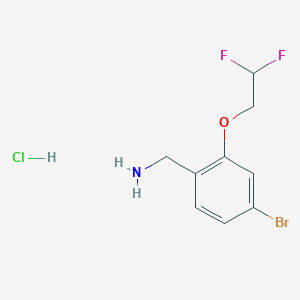
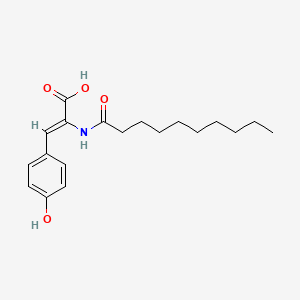
![[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1484243.png)

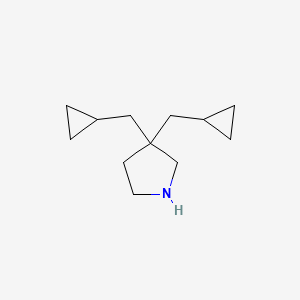
![4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline](/img/structure/B1484248.png)
![Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether](/img/structure/B1484249.png)